Synthesis of Nickel(II) bromide bis(triphenylphosphine)
Synthesis of Nickel(II) bromide bis(triphenylphosphine)
An In-depth Technical Guide to the Synthesis of Nickel(II) Bromide bis(Triphenylphosphine)
This guide provides a comprehensive overview of the synthesis, characterization, and handling of Nickel(II) bromide bis(triphenylphosphine), [NiBr₂(PPh₃)₂], a pivotal coordination complex in the field of synthetic chemistry. Designed for researchers, scientists, and professionals in drug development, this document moves beyond a simple recitation of steps to deliver field-proven insights into the causality behind the protocol, ensuring both scientific integrity and practical success.
Introduction: The Significance of [NiBr₂(PPh₃)₂]
Nickel(II) bromide bis(triphenylphosphine) is an air-stable, dark green crystalline solid that serves as a versatile precursor and catalyst in a multitude of organic transformations.[1][2] Its utility is primarily rooted in nickel's ability to participate in various catalytic cycles, including cross-coupling reactions, C-X bond reductions, and the oligomerization of dienes.[1][2] The complex features a central Nickel(II) ion, a d⁸ transition metal, coordinated to two bromide anions and two bulky triphenylphosphine ligands.[3] This specific coordination environment imparts unique steric and electronic properties that are fundamental to its catalytic prowess, making it an invaluable tool in the synthesis of complex organic molecules, including pharmaceutical intermediates.[3][4]
The structure of [NiBr₂(PPh₃)₂] is a distorted tetrahedral geometry, a result of the steric repulsion between the two large triphenylphosphine ligands and the bromide ions.[5] This configuration is crucial for its reactivity, as the ligand sphere can be readily modified during a catalytic cycle.
Mechanistic Rationale and Design Principles
The synthesis of [NiBr₂(PPh₃)₂] is a ligand substitution reaction where the solvent molecules or bridging bromide ions in the coordination sphere of a simple Nickel(II) bromide salt are replaced by the stronger, neutral triphenylphosphine ligands.
Overall Reaction: NiBr₂ + 2 P(C₆H₅)₃ → [NiBr₂(P(C₆H₅)₃)₂]
The choice of triphenylphosphine (PPh₃) as a ligand is deliberate and critical. Its key attributes include:
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Steric Bulk: The three phenyl rings on each phosphorus atom create a large cone angle, which influences the coordination number and geometry of the nickel center, preventing the formation of undesired polymeric species and favoring the tetrahedral monomer.
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Electronic Effects: As a phosphine ligand, PPh₃ is a good σ-donor and a modest π-acceptor. This electronic profile stabilizes the Nickel(II) center and modulates its reactivity in subsequent catalytic applications.[3]
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Stability: The PPh₃ ligand imparts significant thermal and oxidative stability to the complex, allowing for easier handling compared to more sensitive organometallic compounds.
The synthesis is typically performed in a high-boiling solvent, such as 1-butanol, to provide the necessary thermal energy to overcome the activation barrier for ligand substitution.[6] While the complex itself is relatively air-stable, the synthesis is often conducted under an inert atmosphere to prevent the potential oxidation of the triphenylphosphine ligand at elevated temperatures.[6][7]
Experimental Protocol: A Validated Synthesis
This section details a reliable, step-by-step methodology for the preparation of [NiBr₂(PPh₃)₂]. The protocol is designed to be self-validating through clear checkpoints and expected observations.
Reagents and Equipment
| Reagent/Material | Formula | Molar Mass ( g/mol ) | Quantity | Moles (mmol) | Notes |
| Nickel(II) Bromide (anhydrous) | NiBr₂ | 218.50 | 2.19 g | 10.0 | Hygroscopic; handle under inert conditions. |
| Triphenylphosphine | P(C₆H₅)₃ | 262.29 | 5.25 g | 20.0 | Stable, but best handled under inert gas. |
| 1-Butanol | C₄H₁₀O | 74.12 | 75 mL | - | Solvent. |
| Diethyl Ether | (C₂H₅)₂O | 74.12 | 50 mL | - | For washing the product. |
Essential Equipment: 100 mL three-neck round-bottom flask, reflux condenser, magnetic stirrer and stir bar, heating mantle, Schlenk line or source of inert gas (Argon or Nitrogen), Buchner funnel and flask, filter paper.
Synthesis Workflow Diagram
Caption: Workflow for the synthesis of [NiBr₂(PPh₃)₂].
Step-by-Step Procedure
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Inert Atmosphere Setup: Assemble the three-neck flask with a reflux condenser, a gas inlet, and a stopper. Purge the entire apparatus with Argon or Nitrogen for 10-15 minutes to remove air and moisture. Maintain a positive pressure of inert gas throughout the reaction.
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Charging the Flask: Briefly remove the stopper and add anhydrous Nickel(II) bromide (2.19 g, 10.0 mmol) and triphenylphosphine (5.25 g, 20.0 mmol) to the flask.
-
Expert Insight: Using anhydrous NiBr₂ is crucial as water can compete for coordination sites on the nickel ion.
-
-
Solvent Addition: Add 75 mL of 1-butanol via syringe or cannula. Begin magnetic stirring to create a suspension.
-
Reaction Under Reflux: Heat the mixture to a gentle reflux (the boiling point of 1-butanol is ~118°C) using a heating mantle. The solid materials will gradually dissolve, and the solution color will intensify.
-
Observation Checkpoint: The solution should turn into a deep green or olive-green color as the complex forms.
-
-
Reaction Completion: Maintain the reflux with continuous stirring for 2-3 hours.
-
Crystallization: Turn off the heat and allow the flask to cool slowly to room temperature. The product will begin to precipitate as fine, dark green crystals. To maximize yield, subsequently cool the flask in an ice-water bath for 30 minutes.
-
Isolation: Collect the crystalline solid by vacuum filtration using a Buchner funnel.
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Washing: Wash the collected solid on the filter paper with two small portions (25 mL each) of cold diethyl ether.
-
Causality: This step removes any unreacted triphenylphosphine and residual 1-butanol, both of which are soluble in diethyl ether, while the inorganic complex is not.
-
-
Drying: Transfer the dark green solid to a pre-weighed watch glass and dry under vacuum for several hours to remove all traces of solvent. Calculate the final yield.
Characterization and Quality Control
Validation of the synthesized product is essential. The following table summarizes the key analytical data expected for [NiBr₂(PPh₃)₂].
| Property | Expected Result | Purpose |
| Appearance | Dark green crystalline powder.[1][2] | Preliminary identification. |
| Melting Point | 219-223 °C (decomposes).[1][2] | Purity assessment. |
| Molecular Weight | 743.08 g/mol .[2][8] | Confirms chemical formula. |
| IR Spectroscopy | Characteristic P-C and aromatic C-H stretches from the PPh₃ ligand. Absence of broad O-H stretch from solvent. | Confirms coordination of triphenylphosphine.[7][9] |
| UV-Vis Spectroscopy | Absorption bands in the visible region characteristic of d-d transitions for a tetrahedral d⁸ Ni(II) complex. | Confirms electronic structure and geometry.[7] |
| X-ray Crystallography | Monoclinic crystal system, space group P2₁/n. Confirms distorted tetrahedral geometry with Ni-Br ≈ 2.34 Å and Ni-P ≈ 2.33 Å.[5] | Definitive structural elucidation. |
Structural Representation
Caption: Coordination sphere of [NiBr₂(PPh₃)₂].
Safety, Handling, and Disposal
Professional laboratory practice dictates stringent adherence to safety protocols.
-
Personal Protective Equipment (PPE): Always wear safety glasses, a lab coat, and appropriate chemical-resistant gloves.[10][11]
-
Ventilation: All operations should be conducted inside a certified chemical fume hood to avoid inhalation of solvent vapors or fine dust from the reagents and product.[12]
-
Reagent Hazards:
-
Disposal: All waste containing nickel must be disposed of in a designated heavy metal hazardous waste container in accordance with institutional and local regulations.[10]
References
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NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Science Behind Bis(triphenylphosphine)nickel(II) Bromide: A Catalyst for Innovation. Retrieved from [Link]
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FAQ. (n.d.). What are the applications of DICHLOROBIS(TRIBUTYLPHOSPHINE)NICKEL(II)? Retrieved from [Link]
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NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Bis(triphenylphosphine)nickel(II) Bromide: A Key Player in Pharmaceutical Intermediate Synthesis. Retrieved from [Link]
- Jarvis, J. A. J., Mais, R. H. B., & Owston, P. G. (1968). The stereochemistry of complexes of nickel(II). Part II. The crystal and molecular structure of dibromobis(triphenylphosphine)nickel(II). Journal of the Chemical Society A: Inorganic, Physical, Theoretical, 1473-1486. DOI: 10.1039/J19680001473.
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PubChem. (n.d.). Dibromobis(triphenylphosphine)nickel(II). Retrieved from [Link]
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McCorkle, D. B. (1995). SYNTHESIS AND INVESTIGATION OF NICKEL(II) 4-SUBSTITUTED 2,6-DICHLOROPHENOLATES. Middle Tennessee State University. Retrieved from [Link]
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Fisher Scientific. (2024). SAFETY DATA SHEET - Bis(triphenylphosphine)nickel (II) bromide. Retrieved from [Link]
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UBC Library Open Collections. (n.d.). The synthesis, characterization, and reactivity of nickel 2-pyridylphosphine complexes. Retrieved from [Link]
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American Elements. (2022). Tetrakis(triphenylphosphine)nickel(0) Safety Data Sheet. Retrieved from [Link]
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LookChem. (n.d.). Nickel(II) bromide bis(triphenylphosphine). Retrieved from [Link]
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ResearchGate. (2019). Synthesis and Structural Characterization of Nickel(II) Complexes Supported by Pyridine-Functionalized N-Heterocyclic Carbene Ligands and Their Catalytic Acitivities for Suzuki Coupling. Retrieved from [Link]
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ResearchGate. (n.d.). Analysis of the structural determination nickel complexes. Retrieved from [Link]
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